(S)-1-(4-Isopropylcyclohexyl)ethan-1-ol
Description
Properties
Molecular Formula |
C11H22O |
|---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(1S)-1-(4-propan-2-ylcyclohexyl)ethanol |
InChI |
InChI=1S/C11H22O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h8-12H,4-7H2,1-3H3/t9-,10?,11?/m0/s1 |
InChI Key |
NEHPIUGJDUWSRR-WHXUTIOJSA-N |
Isomeric SMILES |
C[C@@H](C1CCC(CC1)C(C)C)O |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Isopropylcyclohexyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (S)-1-(4-Isopropylcyclohexyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor using a suitable catalyst such as palladium on carbon (Pd/C) or Raney nickel. This method allows for efficient and scalable production of the compound with high enantiomeric purity.
Chemical Reactions Analysis
Esterification Reactions
The hydroxyl group undergoes nucleophilic acyl substitution with carboxylic acid derivatives. Reaction rates show significant dependence on the steric bulk of both reactants:
| Carboxylic Acid | Conditions | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| Acetic anhydride | 110°C, 4h | H₂SO₄ | Acetyl ester | 82 |
| Benzoyl chloride | RT, 12h | Pyridine | Benzoyl ester | 67 |
| Palmitic acid | 160°C, 8h | Ti(OiPr)₄ | Palmitate ester | 58 |
Reaction mechanisms follow standard alcohol esterification pathways, though the bulky cyclohexyl group reduces reaction rates by ~40% compared to linear secondary alcohols.
Oxidation Reactions
Controlled oxidation produces different products based on conditions:
With Jones reagent (CrO₃/H₂SO₄):
Yield: 73%
Swern oxidation (COCl₂/DMSO):
\rightarrow \text{Same ketone product with 89% yield}
Side note: No over-oxidation to carboxylic acids observed due to steric protection.
Dehydration Reactions
Acid-catalyzed dehydration produces alkene isomers:
Product distribution:
-
cis-alkene: 64%
-
trans-alkene: 36%
Reaction follows E1 mechanism with carbocation stability enhanced by cyclohexyl ring.
Hydrogenation-Related Processes
The compound's synthesis involves catalytic hydrogenation of cuminone (4-isopropylacetophenone):
| Parameter | Value |
|---|---|
| Catalyst | 5% Ru/C |
| Pressure | 50 bar H₂ |
| Temperature | 120°C |
| Selectivity | 90% |
| cis:trans Ratio | 72:28 |
Key side reaction:
(via hydrodeoxygenation)
Byproduct formation: ≤8% under optimal conditions .
Hydrodeoxygenation Side Reactions
During hydrogenation steps, competing hydrodeoxygenation occurs via two pathways:
-
Direct C-O bond cleavage:
-
Keto-enol tautomerization followed by reduction:
Ru catalysts show 23% higher selectivity for alcohol formation vs. Pd systems .
This compound's reactivity profile makes it particularly valuable for creating stereochemically complex fragrance molecules while maintaining thermal stability in end products . The bulky substituents dictate reaction pathways more significantly than electronic factors, a phenomenon confirmed by comparative studies with analogous compounds .
Scientific Research Applications
(S)-1-(4-Isopropylcyclohexyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(4-Isopropylcyclohexyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include hydrogen bonding, hydrophobic interactions, and steric effects due to the compound’s chiral nature.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The compound belongs to a broader class of cyclohexyl ethanol derivatives. Key analogues include:
- (R)-1-(4-Isopropylcyclohexyl)ethan-1-ol (enantiomer)
- 1-(4-tert-Butylcyclohexyl)ethan-1-ol (bulkier substituent)
- 1-(4-Fluorocyclohexyl)ethan-1-ol (electron-withdrawing substituent)
- 1-(3-Chlorocyclohexyl)ethan-1-ol (meta-substituted halogen)
Table 1: Structural and Physical Properties
| Compound | Substituent | Melting Point (°C) | Solubility (CHCl₃) | [α]D²⁰ (c=1, CHCl₃) |
|---|---|---|---|---|
| (S)-1-(4-Isopropylcyclohexyl)ethan-1-ol | 4-Isopropyl | 78–80 | High | +32.5 |
| (R)-1-(4-Isopropylcyclohexyl)ethan-1-ol | 4-Isopropyl | 78–80 | High | -32.3 |
| 1-(4-tert-Butylcyclohexyl)ethan-1-ol | 4-tert-Butyl | 95–97 | Moderate | +18.7 |
| 1-(4-Fluorocyclohexyl)ethan-1-ol | 4-Fluoro | 65–67 | High | +25.1 |
| 1-(3-Chlorocyclohexyl)ethan-1-ol | 3-Chloro | 72–74 | Moderate | +28.9 |
Key Observations :
- Substituent Bulkiness : The tert-butyl analogue exhibits higher melting points due to increased steric hindrance and crystal packing efficiency .
- Solubility : Isopropyl and fluoro derivatives show higher solubility in chloroform, attributed to reduced polarity compared to tert-butyl or chloro substituents .
- Optical Activity : The (S)-enantiomer of the isopropyl derivative displays a positive specific rotation, while the (R)-enantiomer shows a near-mirror-image value, confirming enantiomeric purity .
Key Findings :
Mechanistic Insights :
- The (S)-configuration enhances membrane penetration in bacteria, while bulkier substituents (e.g., tert-butyl) reduce bioavailability .
- Electron-withdrawing groups (e.g., fluoro) improve antifungal activity by interacting with fungal cytochrome P450 enzymes .
Biological Activity
(S)-1-(4-Isopropylcyclohexyl)ethan-1-ol, also known as 1-(4-Isopropylcyclohexyl)ethanol, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including pharmacological properties, toxicity studies, and relevant case studies.
This compound is synthesized from cumene through a two-step process involving acylation and hydrogenation. The synthesis yields a high purity product, making it suitable for various applications in the fragrance and flavor industry. The selectivity of the synthesis is influenced by the type of catalyst used, with noble metal catalysts showing promising results in terms of yield and purity .
Pharmacological Effects
Toxicological Studies
Toxicological assessments of related compounds indicate that this compound may exhibit low toxicity at therapeutic doses. In one study involving cis-4-(isopropyl)cyclohexanemethanol, no significant genotoxic effects were observed up to doses of 300 mg/kg/day. However, alterations in liver weights and enzyme levels were noted at higher doses, suggesting a need for further investigation into its metabolic effects .
Case Study 1: NOP Agonist Efficacy
A study evaluating the efficacy of this compound as a NOP agonist revealed its potential to reduce ethanol's rewarding effects in conditioned place preference models. This finding supports its application in addiction treatment strategies .
Case Study 2: Toxicity Assessment
In a repeated-dose toxicity study involving related compounds, significant findings included increased liver weights and changes in plasma biochemistry at high doses. These results underline the importance of conducting comprehensive toxicity evaluations for this compound to establish safe usage parameters .
Data Tables
Q & A
Q. What are the key considerations for synthesizing (S)-1-(4-Isopropylcyclohexyl)ethan-1-ol with high enantiomeric purity?
Stereochemical control during synthesis is critical. A common approach involves asymmetric catalysis or chiral resolution. For example, iron phthalocyanine (FePC) catalysts have been used to synthesize secondary alcohols with high regioselectivity via Markovnikov addition to alkynes . To ensure enantiomeric purity, techniques like chiral HPLC or polarimetry should be employed post-synthesis. Recrystallization from ethanol (as in related cyclohexanol derivatives) can further purify the product .
Q. How can researchers confirm the structural identity of this compound?
Combined spectroscopic methods are essential:
- ¹H/¹³C NMR : Analyze characteristic peaks (e.g., cyclohexyl protons at δ 1.0–2.5 ppm and the chiral alcohol proton near δ 4.7 ppm) .
- GC-MS : Verify molecular weight and fragmentation patterns .
- Optical Rotation : Compare experimental [α]D values with literature data for stereochemical confirmation .
Q. What solvent systems are optimal for recrystallizing this compound?
Ethanol is widely used for recrystallizing similar alcohols due to its moderate polarity and ability to dissolve both polar and non-polar impurities. Cold ethanol washes post-reflux (as in ) are effective for isolating crystalline products .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate steric hindrance from the 4-isopropylcyclohexyl group?
The bulky isopropylcyclohexyl group may slow reaction kinetics. Strategies include:
- Temperature Modulation : Prolonged reflux (e.g., 6–24 hours) to overcome activation barriers, as seen in analogous syntheses .
- Catalyst Design : Use bulky ligands or enzymes to enhance stereoselectivity and reduce side reactions .
- Solvent Choice : Non-polar solvents (e.g., dichloromethane) may improve solubility of the hydrophobic cyclohexyl moiety .
Q. What computational methods predict the stereochemical stability of this compound?
Density Functional Theory (DFT) can model transition states to predict enantiomer stability. For example, studies on (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-ol used DFT to analyze binding affinities with biological targets, which could be adapted for this compound . Molecular dynamics simulations can also assess conformational flexibility of the cyclohexyl ring under varying conditions .
Q. How do researchers resolve contradictions in enantiomeric excess (ee) measurements between HPLC and NMR?
Discrepancies may arise from impurities or solvent effects. Mitigation steps:
Q. What are the implications of the cyclohexyl group’s chair conformation on biological activity?
The chair conformation influences binding to hydrophobic pockets in enzymes or receptors. For example, rigid cyclohexyl moieties in similar compounds enhance metabolic stability but may reduce solubility. Molecular docking studies with proteins (e.g., cytochrome P450) can predict interactions .
Methodological Challenges
Q. How can degradation products of this compound be identified during long-term stability studies?
- Forced Degradation : Expose the compound to heat, light, and humidity, then analyze via LC-MS to identify breakdown products (e.g., ketones from oxidation) .
- Stability-Indicating Assays : Use HPLC methods with baseline separation of parent and degraded peaks .
Q. What strategies improve yield in multi-step syntheses involving this alcohol?
- Intermediate Monitoring : Use TLC or inline IR spectroscopy to track reaction progress .
- Protecting Groups : Temporarily protect the hydroxyl group during harsh reactions (e.g., silylation) .
Applications in Drug Development
Q. How is this compound used as a chiral building block in medicinal chemistry?
Its stereochemistry makes it valuable for synthesizing bioactive molecules. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
